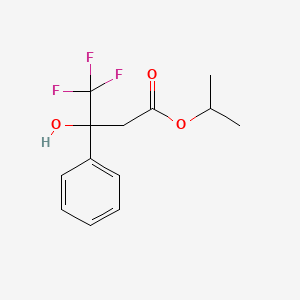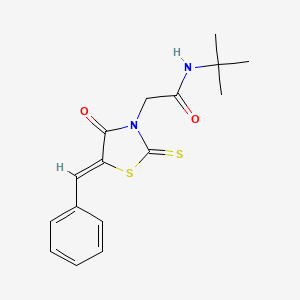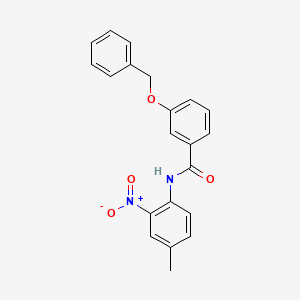![molecular formula C18H20ClNO2S B5115880 N-{2-[(2-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5115880.png)
N-{2-[(2-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(2-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide, commonly known as C646, is a small molecule inhibitor that has gained significant attention in the field of cancer research. C646 is a potent and selective inhibitor of p300 and CBP histone acetyltransferases, which play a crucial role in regulating gene expression.
Wirkmechanismus
C646 works by inhibiting the activity of p300 and CBP histone acetyltransferases. These enzymes acetylate histones, which regulates the expression of genes involved in cell growth and division. By inhibiting the activity of these enzymes, C646 can alter the expression of genes involved in cancer cell growth and division, leading to cell death.
Biochemical and Physiological Effects:
C646 has been shown to have a significant impact on cancer cell growth and division. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. C646 has also been shown to inhibit the growth of cancer cells in vivo, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
C646 has several advantages for lab experiments. It is a potent and selective inhibitor of p300 and CBP histone acetyltransferases, making it an attractive target for cancer research. C646 has also been optimized to yield high purity and yield, making it easy to use in lab experiments. However, C646 has some limitations for lab experiments. It is a small molecule inhibitor, which can limit its efficacy in vivo. Additionally, C646 has a short half-life, which can limit its effectiveness in long-term studies.
Zukünftige Richtungen
There are several future directions for the study of C646. One potential direction is the development of more potent and selective inhibitors of p300 and CBP histone acetyltransferases. Another direction is the investigation of the combination of C646 with other cancer therapeutic agents to enhance its efficacy. Additionally, the study of the mechanism of action of C646 can provide insights into the regulation of gene expression in cancer cells.
In conclusion, C646 is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of p300 and CBP histone acetyltransferases, which play a crucial role in regulating gene expression. C646 has been extensively studied for its potential as a cancer therapeutic agent and has been shown to inhibit the growth of various cancer cell lines. While C646 has some limitations for lab experiments, it has several advantages that make it an attractive target for cancer research. There are several future directions for the study of C646, which can provide insights into the regulation of gene expression in cancer cells.
Synthesemethoden
C646 is synthesized using a multistep process. The first step involves the synthesis of 2-chlorobenzylthiol, which is then reacted with 2-bromoethyl acetate to form N-(2-(2-chlorobenzylthio)ethyl)acetamide. This intermediate is then reacted with 2-methylphenol in the presence of a base to yield the final product, C646. The synthesis of C646 has been optimized to yield high purity and yield, making it an attractive target for cancer research.
Wissenschaftliche Forschungsanwendungen
C646 has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. C646 works by inhibiting the acetylation of histones, which regulates gene expression. By inhibiting the activity of p300 and CBP histone acetyltransferases, C646 can alter the expression of genes involved in cell growth and division, leading to cell death.
Eigenschaften
IUPAC Name |
N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2S/c1-14-6-2-5-9-17(14)22-12-18(21)20-10-11-23-13-15-7-3-4-8-16(15)19/h2-9H,10-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIONWCMOEJSFCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[2-(allyloxy)-5-chlorobenzylidene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5115802.png)
amino]-N-(3,4-dichlorophenyl)benzamide](/img/structure/B5115803.png)
![{5-[3-(benzyloxy)-4-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5115811.png)
![5,6-dimethyl-1-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}-1H-benzimidazole](/img/structure/B5115818.png)


![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5115853.png)

![6-(4-ethylphenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5115864.png)



![4-chloro-N-({[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5115886.png)
![4-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5115896.png)
